molecular formula C11H14ClN3O2 B7851337 2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride

2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride

Cat. No.: B7851337
M. Wt: 255.70 g/mol
InChI Key: NBRUJNOIVFZRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride is a compound that features a benzimidazole moiety, which is a significant structural motif in medicinal chemistry. Benzimidazoles are known for their diverse biological activities and are utilized in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride typically involves the cyclization of appropriate precursors to form the benzimidazole ring. One common method includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The reaction conditions often involve heating the reactants in the presence of a strong acid like hydrochloric acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction often disrupts critical biological pathways, leading to the compound’s therapeutic effects .

Properties

IUPAC Name

2-amino-4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c12-7(11(15)16)5-6-10-13-8-3-1-2-4-9(8)14-10;/h1-4,7H,5-6,12H2,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRUJNOIVFZRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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